molecular formula C16H21BN2O2 B14027647 (3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester

(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester

Cat. No.: B14027647
M. Wt: 284.2 g/mol
InChI Key: KETAMQVANZUCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester is a boronic ester derivative that features an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Electrophiles: For substitution reactions on the imidazole ring.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Phenols: Formed via oxidation of the boronic ester group.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the imidazole ring, making it less versatile in certain applications.

    (3-(1H-Imidazol-2-YL)phenyl)boronic Acid Pinacol Ester: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester is unique due to the presence of both the boronic ester group and the methyl-substituted imidazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H21BN2O2

Molecular Weight

284.2 g/mol

IUPAC Name

1-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-6-7-12(11-13)14-18-9-10-19(14)5/h6-11H,1-5H3

InChI Key

KETAMQVANZUCIS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CN3C

Origin of Product

United States

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